molecular formula C18H19NO3 B218097 N-(4-Ethylbenzoyl)phenylalanine CAS No. 105746-24-5

N-(4-Ethylbenzoyl)phenylalanine

Cat. No.: B218097
CAS No.: 105746-24-5
M. Wt: 297.3 g/mol
InChI Key: VJBQGFHNVHXMMQ-MRXNPFEDSA-N
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Description

N-(4-Ethylbenzoyl)phenylalanine is a modified phenylalanine derivative where the amino group is acylated with a 4-ethylbenzoyl moiety. This structural modification enhances its lipophilicity compared to unmodified phenylalanine or acetylated variants.

Properties

CAS No.

105746-24-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2R)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H19NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,19,20)(H,21,22)/t16-/m1/s1

InChI Key

VJBQGFHNVHXMMQ-MRXNPFEDSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Synonyms

N-(4-ethylbenzoyl)phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Ethylbenzoyl)phenylalanine and its analogs:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Features
This compound (L-form) 105746-24-5 4-Ethylbenzoyl C₁₈H₁₉NO₃ 297.35 g/mol Enhanced lipophilicity due to ethyl group; potential for targeted hydrophobic interactions.
N-Acetylphenylalanine 2566-22-5 Acetyl C₁₁H₁₃NO₃ 207.23 g/mol Smaller substituent; higher solubility in aqueous media compared to benzoyl derivatives.
N-Benzoyl-L-phenylalanine methyl ester 3005-61-6 Benzoyl + methyl ester C₁₇H₁₇NO₃ 283.32 g/mol Esterification improves membrane permeability but reduces metabolic stability.
D-Phenylalanine,N-(4-ethylbenzoyl) 105746-24-5 4-Ethylbenzoyl (D-isomer) C₁₈H₁₉NO₃ 297.35 g/mol Stereoisomerism may render it biologically inactive in systems specific to L-amino acids.
Asperphenamate 63631-36-7 Benzoylated diphenethylamine C₂₄H₂₂N₂O₃ 386.45 g/mol Natural product with reported antifungal activity; structurally distinct backbone.
2.1 Structural and Functional Insights
  • Lipophilicity and Solubility :
    The 4-ethylbenzoyl group in this compound increases its logP value compared to N-acetyl or unmodified phenylalanine, suggesting reduced water solubility but improved passive diffusion across lipid membranes . In contrast, N-acetylphenylalanine’s smaller acetyl group balances hydrophilicity and lipophilicity, making it suitable for aqueous formulations .

  • Stereochemical Considerations: The D-isomer of this compound (CAS 105746-24-5) shares identical physicochemical properties with the L-form but may exhibit divergent biological activity. Enzymatic systems often exhibit chiral specificity, favoring L-amino acid derivatives in metabolic or signaling pathways .
  • Ester Derivatives :
    Methyl or ethyl esters (e.g., N-benzoyl-L-phenylalanine methyl ester, CAS 3005-61-6) are prodrug strategies to enhance bioavailability. However, ester hydrolysis in vivo can limit their stability compared to carboxylic acid forms like this compound .

  • Natural Analogs: Asperphenamate (CAS 63631-36-7), a benzoylated diphenethylamine, demonstrates the role of aromatic acylation in bioactivity.

Research Implications

  • Drug Design : The 4-ethylbenzoyl group’s hydrophobicity could optimize binding to hydrophobic enzyme pockets or receptors, as seen in protease inhibitors or GPCR-targeted therapies.
  • Metabolic Fate : Compared to esterified analogs, this compound’s free carboxylic acid group may reduce first-pass metabolism, extending its half-life .

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